N-butyl-2-(5,7-dimethyl-2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-methylacetamide
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Overview
Description
N-BUTYL-2-{5,7-DIMETHYL-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}-N-METHYLACETAMIDE is a complex organic compound belonging to the pyridopyrimidine class. Pyridopyrimidines are heterocyclic compounds known for their diverse biological activities and potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BUTYL-2-{5,7-DIMETHYL-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}-N-METHYLACETAMIDE typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials, followed by cyclization and functional group modifications . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications .
Chemical Reactions Analysis
Types of Reactions
N-BUTYL-2-{5,7-DIMETHYL-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}-N-METHYLACETAMIDE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, resulting in the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. These products often retain the core pyridopyrimidine structure but with modified functional groups, enhancing their biological activity or chemical properties .
Scientific Research Applications
N-BUTYL-2-{5,7-DIMETHYL-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}-N-METHYLACETAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-BUTYL-2-{5,7-DIMETHYL-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}-N-METHYLACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridopyrimidine derivatives, such as:
Palbociclib: A breast cancer drug developed by Pfizer.
Dilmapimod: Investigated for its potential activity against rheumatoid arthritis.
Uniqueness
N-BUTYL-2-{5,7-DIMETHYL-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}-N-METHYLACETAMIDE is unique due to its specific functional groups and structural configuration, which contribute to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C22H26N4O3 |
---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
N-butyl-2-(5,7-dimethyl-2,4-dioxo-1-phenylpyrido[2,3-d]pyrimidin-3-yl)-N-methylacetamide |
InChI |
InChI=1S/C22H26N4O3/c1-5-6-12-24(4)18(27)14-25-21(28)19-15(2)13-16(3)23-20(19)26(22(25)29)17-10-8-7-9-11-17/h7-11,13H,5-6,12,14H2,1-4H3 |
InChI Key |
XZCVYGRIFYMLGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C)C(=O)CN1C(=O)C2=C(N=C(C=C2C)C)N(C1=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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